N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
This compound is a thiazole-carboxamide derivative featuring a tetrahydronaphthalenyl moiety at the 4-position of the thiazole ring and a thiophene-2-sulfonyl-substituted piperidine-4-carboxamide group. The synthesis of analogous compounds involves coupling thiazole intermediates with amines using classic reagents (e.g., HATU, EDCI), as demonstrated in related studies .
Properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S3/c27-22(17-9-11-26(12-10-17)32(28,29)21-6-3-13-30-21)25-23-24-20(15-31-23)19-8-7-16-4-1-2-5-18(16)14-19/h3,6-8,13-15,17H,1-2,4-5,9-12H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBGZWCXUVNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under catalytic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of thiophene derivatives using sulfonyl chlorides in the presence of a base.
Formation of the Piperidine Carboxamide: The final step involves the coupling of the piperidine derivative with the previously synthesized intermediates under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Variations :
- The target compound’s tetrahydronaphthalenyl-thiazole core differs from the pyridinyl-thiazole () and cyclopenta[b]thiophen () scaffolds. The tetrahydronaphthalenyl group introduces a bulky, lipophilic moiety, which may improve binding to hydrophobic enzyme pockets compared to the pyridinyl group’s polar aromatic system .
Sulfonamide Linkage :
- The piperidine-4-carboxamide in the target compound contrasts with the piperidine-2-carboxamide in ’s analog. Positional isomerism here could influence conformational flexibility or hydrogen-bonding interactions with biological targets.
Synthetic Pathways :
- All three compounds rely on coupling reactions to install amide/sulfonamide groups. For example, highlights the use of ethyl 2-bromoacetoacetate and nitriles to construct thiazole intermediates, a strategy applicable to the target compound’s synthesis .
Pharmacological Implications :
- While bioactivity data for the target compound are absent in the provided evidence, structural analogs in were subjected to statistical analyses (e.g., Student’s t-test) to evaluate biological significance . This suggests that the target compound’s tetrahydronaphthalenyl group could be optimized for enhanced potency or selectivity in analogous assays.
Biological Activity
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole ring : Known for its biological activity.
- Tetrahydronaphthalene moiety : Contributes to hydrophobic interactions.
- Piperidine and thiophene groups : Enhance pharmacological properties.
The molecular formula is with a molecular weight of approximately 394.55 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the target compound have been evaluated for their cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 12.5 | DNA synthesis inhibition and apoptosis induction |
| 4f | A549 | 15.0 | Induction of apoptosis at low concentrations |
| 4h | A549 | 10.0 | Acetylcholinesterase inhibition leading to apoptosis |
In a study involving thiazoline-tetralin derivatives, compound 4e exhibited significant antitumor efficiency against the MCF-7 cell line with higher DNA synthesis inhibition rates compared to standard treatments like cisplatin .
Enzyme Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been explored. Inhibition of AChE is crucial in treating neurodegenerative diseases such as Alzheimer's. The following table summarizes the inhibition percentages observed in various studies:
| Compound | AChE Inhibition (%) |
|---|---|
| 4h | 49.92 |
| 4f | 45.00 |
| Control | 30.00 |
These results indicate that the compound may play a role in neuroprotective strategies by enhancing cholinergic transmission through AChE inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Substituents on the thiazole ring : Variations in substituents significantly affect cytotoxicity.
- Hydrophobic interactions : The tetrahydronaphthalene moiety enhances binding affinity to target proteins.
Research indicates that modifications to the piperidine and thiophene groups can lead to improved potency and selectivity against specific cancer cell lines .
Case Studies
Several case studies provide insight into the efficacy of similar compounds:
- MCF-7 Cell Line Study : Compound derivatives demonstrated IC50 values ranging from 10 µM to 20 µM, indicating effective cytotoxicity.
- A549 Cell Line Study : Compounds showed significant apoptotic effects with lower concentrations than traditional chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
